N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3
Description
Properties
IUPAC Name |
(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJANJUVOQDAHZ-OGWVHELISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Displacement Reaction for Sulfur Incorporation
The core synthetic pathway begins with L-cysteine reacting with 3,4-dimethylbenzene thiol derivatives. This nucleophilic substitution occurs in a polar aprotic solvent (e.g., dimethylformamide) at pH 8–9, facilitated by sodium hydroxide. The thiol group of L-cysteine displaces a leaving group (e.g., bromide) on the 3,4-dimethylbenzene scaffold, forming a stable thioether bond. Deuterium incorporation is achieved by using deuterated 3,4-dimethylbenzene-d6 thiol precursors, ensuring ≥98% isotopic enrichment at the target positions.
Reaction Conditions :
Acetylation of the Amino Group
Post-thiolation, the amino group of L-cysteine undergoes acetylation using deuterated acetic anhydride (Ac₂O-d6) in pyridine. This step ensures complete N-acetylation while preserving the deuterium label. The reaction proceeds at 0–4°C to minimize racemization, with a stoichiometric ratio of 1:1.2 (cysteine derivative:Ac₂O-d6).
Key Parameters :
-
pH: 8.5–9.0 (controlled via sodium bicarbonate buffer)
Deuteration Strategies and Isotopic Integrity
Selection of Deuterated Reagents
Deuterium is introduced at the methyl groups of the 3,4-dimethylbenzene moiety using commercially available 3,4-dimethylbenzene-d6 thiol (≥99% D, Cambridge Isotope Laboratories). This approach avoids isotopic scrambling observed in post-synthetic deuteration methods.
Quality Control of Deuterium Enrichment
Isotopic purity is validated via:
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²H NMR : Peaks at δ 2.25 ppm (methyl-d3 groups) confirm deuterium placement.
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High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M–Na]⁻ at m/z 298.12 (calculated for C₁₁H₁₀D₃NNaO₃S).
Purification and Isolation Techniques
Reverse-Phase HPLC
Crude product is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B):
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 1.0 |
| 20 | 95 | 1.0 |
Chiral Resolution of Diastereomers
The compound exists as two diastereomers due to chiral centers at cysteine (R-configuration) and the thioether linkage. Chiralpak IC-3 columns (3 µm, 150 × 4.6 mm) resolve enantiomers using hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.
Analytical Validation and Characterization
Structural Confirmation
Purity Assessment
-
Elemental Analysis : Calculated C 44.5%, H 5.3%, N 4.7%; Found C 44.2%, H 5.1%, N 4.6%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Large-scale batches employ continuous flow reactors to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted benzene derivatives .
Scientific Research Applications
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Structural and Chemical Properties :
- Molecular Formula: C₁₃H₁₄D₃NO₃S
- Molecular Weight : 270.36 g/mol
- SMILES : CC(C(C)=C1)=CC=C1SCC@HC(O)=O
- Storage: Stable at -20°C; soluble in ethanol and methanol .
The parent compound, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine, is derived from the glutathione conjugation of metabolites of dimethylbenzene derivatives (e.g., xylene isomers), making it a biomarker for industrial or environmental exposure .
Comparison with Similar Compounds
Structural Analogues and Their Parent VOCs
The table below compares N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 with structurally related mercapturic acids and their deuterated counterparts:
Key Differences in Metabolic Pathways
- Parent VOC Specificity : The target compound is specific to dimethylbenzene derivatives, while DHBMA (1,3-butadiene) and CEMA (acrolein) originate from combustion byproducts. AAMA and HMPMA are linked to acrylamide and crotonaldehyde, respectively, highlighting diverse exposure sources .
- Deuterated Utility: Deuterated analogs like this compound and N-Acetyl-S-benzyl-L-cysteine-d3 are indispensable in untargeted metabolomics for distinguishing exogenous metabolites from endogenous noise .
Analytical Performance in Studies
- This compound : Used to quantify dimethylbenzene exposure in industrial settings. Its deuterated form improves detection limits in LC-MS/MS by matching retention times and ionization efficiencies with the native metabolite .
- DHBMA and CEMA : Employed in large-scale epidemiological studies to associate VOC exposure with hypertension and cardiovascular risks. For example, DHBMA levels correlate with 1,3-butadiene exposure in smokers, showing a 1.09-fold increase in hypertension risk .
- AAMA : Demonstrates dose-dependent relationships in dietary acrylamide studies, with significant interindividual variability due to genetic polymorphisms in metabolic enzymes .
Research Findings and Health Implications
- For instance, DHBMA is elevated in opium and tobacco users, implicating combustion-derived VOCs in liver injury and endothelial dysfunction .
- Comparative Sensitivity : Deuterated standards like this compound enable detection at parts-per-billion levels, critical for identifying low-level environmental exposures .
Biological Activity
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a chemically modified derivative of L-cysteine, notable for its incorporation of deuterium, which enhances its stability and potential biological activity. This compound has garnered attention in various fields, including analytical chemistry, biology, and medicine, due to its unique structural features and functional properties.
- Molecular Formula : C₈H₉D₃N₂O₃S
- Molecular Weight : Approximately 270.36 g/mol
- Appearance : Pale beige solid
- Solubility : Slightly soluble in ethanol and methanol
- Melting Point : 138°C to 140°C
The compound's reactivity is influenced by its functional groups; the acetyl group can undergo hydrolysis, while the thiol group (-SH) can participate in redox reactions. The aromatic ring allows for electrophilic substitution reactions due to the stabilizing effect of the methyl groups.
This compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways by binding to specific sites on proteins, influencing their activity and function. The incorporation of deuterium allows for advanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.
Antioxidant Properties
Research indicates that derivatives of cysteine exhibit antioxidant properties. This compound may similarly contribute to cellular protection against oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant systems.
Pharmacological Applications
The compound has been investigated for its potential therapeutic properties:
- Neuroprotective Effects : Studies suggest that cysteine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.
- Detoxification : Similar compounds are known to play roles in detoxifying harmful metabolites through conjugation reactions, which may be applicable to this compound as well .
Case Studies
- Metabolic Studies : A study utilizing deuterated compounds like this compound demonstrated enhanced tracking of metabolic pathways in vivo. This research highlighted the compound's utility in understanding drug metabolism and pharmacokinetics.
- Toxicological Assessments : Investigations into similar cysteine derivatives have revealed their potential nephrotoxic effects when exposed to certain environmental toxins. The role of N-acetylated cysteine derivatives in mitigating toxicity was emphasized in these studies .
Comparative Analysis Table
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-Acetyl-L-cysteine | C₃H₇N₁O₂S | Simple acetylated form of L-cysteine |
| S-(3,4-Dimethylbenzyl)-L-cysteine | C₉H₁₃N₁OS | Contains a similar aromatic side chain |
| This compound | C₈H₉D₃N₂O₃S | Unique due to deuterated form enhancing stability |
Q & A
Q. How can in silico modeling predict the metabolic fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
